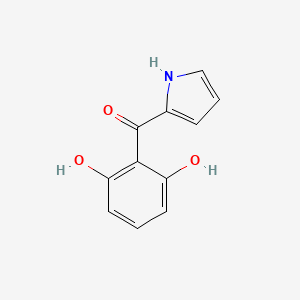
2-((4-Methoxy-2-nitro-phenylimino)-methyl)-4-nitro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Methoxy-2-nitro-phenylimino)-methyl)-4-nitro-phenol: 2-Methoxy-4-nitrophenyl isocyanate , is a chemical compound with the molecular formula C8H6N2O4 (molecular weight: 194.14 g/mol). Let’s break down its structure:
Structure:
!Compound Structure
This compound features a phenolic ring (4-nitrophenol) with an attached imino group (4-methoxy-2-nitrophenylimino). The presence of both electron-withdrawing and electron-donating substituents makes it interesting for various applications.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The nitro group (NO) can undergo oxidation reactions.
Reduction: Reduction of the nitro group to an amino group (NH) is possible.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) under suitable conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
- Oxidation: Formation of 2,4-dinitrophenol.
- Reduction: Formation of 2-amino-4-methoxyphenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, we can highlight its uniqueness based on its specific substituents. Similar compounds include other nitrophenols, isocyanates, and imines.
Remember that scientific progress continually uncovers new insights, so staying up-to-date with the latest research is essential
Eigenschaften
Molekularformel |
C14H11N3O6 |
|---|---|
Molekulargewicht |
317.25 g/mol |
IUPAC-Name |
2-[(4-methoxy-2-nitrophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H11N3O6/c1-23-11-3-4-12(13(7-11)17(21)22)15-8-9-6-10(16(19)20)2-5-14(9)18/h2-8,18H,1H3 |
InChI-Schlüssel |
LOUJLOAQMJSNCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine](/img/structure/B12001869.png)

